4-bromo-N-hexylaniline
Overview
Description
4-Bromo-N-hexylaniline is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the aniline nitrogen is substituted with a hexyl group and the benzene ring is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-hexylaniline typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
N-Alkylation: Aniline is alkylated with hexyl bromide to form N-hexylaniline.
Bromination: Finally, N-hexylaniline undergoes bromination to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to facilitate the reduction and alkylation steps .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-N-hexylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the fabrication of monolithic materials for capillary liquid chromatography.
Pharmaceuticals: It is a precursor in the synthesis of certain pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-hexylaniline in chemical reactions involves the activation of the aniline nitrogen and the bromine atom. The nitrogen can act as a nucleophile, while the bromine can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
4-Hexylaniline: Similar to 4-bromo-N-hexylaniline but lacks the bromine atom.
4-Bromoaniline: Similar but lacks the hexyl group.
Uniqueness: this compound is unique due to the presence of both the hexyl group and the bromine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-bromo-N-hexylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPJDXEPCOGTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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